molecular formula C5H4N4S B12419991 2,8-Dideuterio-3,7-dihydropurine-6-thione

2,8-Dideuterio-3,7-dihydropurine-6-thione

Cat. No.: B12419991
M. Wt: 154.19 g/mol
InChI Key: GLVAUDGFNGKCSF-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dideuterio-3,7-dihydropurine-6-thione is a deuterated derivative of 3,7-dihydropurine-6-thione, a compound known for its biological and chemical significance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dideuterio-3,7-dihydropurine-6-thione typically involves the incorporation of deuterium atoms into the parent compound, 3,7-dihydropurine-6-thione. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process. Common methods include:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.

    Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis of the compound can lead to the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange processes or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,8-Dideuterio-3,7-dihydropurine-6-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,8-Dideuterio-3,7-dihydropurine-6-thione has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.

    Biology: The compound can be used in biological studies to investigate the role of deuterium in metabolic processes and enzyme interactions.

    Medicine: Deuterated compounds are often explored for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.

    Industry: The compound can be used in the development of new materials and catalysts with enhanced properties due to the presence of deuterium.

Mechanism of Action

The mechanism of action of 2,8-Dideuterio-3,7-dihydropurine-6-thione involves its interaction with molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to altered metabolic pathways and biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dihydropurine-6-thione: The parent compound without deuterium incorporation.

    2,8-Diamino-3,7-dihydropurine-6-thione: A similar compound with amino groups at positions 2 and 8.

    6-Mercaptopurine: A related compound used in medicine for its antineoplastic properties.

Uniqueness

The uniqueness of 2,8-Dideuterio-3,7-dihydropurine-6-thione lies in the presence of deuterium atoms, which can significantly alter its physical, chemical, and biological properties. Deuterium incorporation can lead to increased metabolic stability, reduced toxicity, and altered reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C5H4N4S

Molecular Weight

154.19 g/mol

IUPAC Name

2,8-dideuterio-3,7-dihydropurine-6-thione

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D

InChI Key

GLVAUDGFNGKCSF-QDNHWIQGSA-N

Isomeric SMILES

[2H]C1=NC2=C(N1)C(=S)N=C(N2)[2H]

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2

Origin of Product

United States

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